molecular formula C19H17ClN2O2 B5172140 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine

2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine

Cat. No. B5172140
M. Wt: 340.8 g/mol
InChI Key: PWCHJMIPCTXFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine, also known as CDMP, is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in various biochemical pathways. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to inhibit the activity of hexokinase, an enzyme involved in glucose metabolism.
Biochemical and Physiological Effects:
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells. Additionally, 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to have anti-diabetic effects by improving glucose metabolism.

Advantages and Limitations for Lab Experiments

2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its potential therapeutic applications. However, 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties. Another potential direction is to study its potential as an anti-diabetic agent. Additionally, future research could focus on developing more efficient synthesis methods for 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine and improving its solubility in water.

Synthesis Methods

2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine can be synthesized using a multi-step process that involves the reaction of 4-methylacetophenone with 3,4-dimethoxybenzaldehyde to form 4-(3,4-dimethoxyphenyl)-2-methylbut-3-en-2-ol. This intermediate is then reacted with chloroacetyl chloride and ammonium acetate to form 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine.

Scientific Research Applications

2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to have potential as an anti-cancer agent, as it can inhibit the proliferation of cancer cells.

properties

IUPAC Name

2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-4-6-13(7-5-12)15-11-16(22-19(20)21-15)14-8-9-17(23-2)18(10-14)24-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCHJMIPCTXFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine

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